1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one
Description
1-Cyclopentyl-2-(pyrrolidin-2-yl)ethan-1-one (C₁₀H₁₇NO) is a ketone derivative featuring a cyclopentyl group and a pyrrolidine ring.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-cyclopentyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO/c13-11(9-4-1-2-5-9)8-10-6-3-7-12-10/h9-10,12H,1-8H2 |
InChI Key |
WGDIQWDOMSEMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one
- Structure : Replaces the pyrrolidine group with a phenylsulfonyl moiety.
- Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclopentylethan-1-one with benzenesulfinic acid in DMF (68.4% yield) .
- Properties :
- Applications : Used as a directing group in asymmetric catalysis due to the sulfone’s electron-withdrawing nature .
Comparison :
2-Acetylpyrrolidine (1-(pyrrolidin-2-yl)ethan-1-one)
- Structure : Simplifies the target compound by omitting the cyclopentyl group.
- Properties: Molecular weight: 127.16 g/mol (C₆H₁₁NO). CAS: 60026-20-2 .
Comparison :
1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Structure : Replaces the cyclopentyl group with a dimethylfuran ring.
- Properties: Molecular weight: 207.27 g/mol (C₁₁H₁₇NO₂). CAS: 1522273-68-2 .
- Applications: No explicit data, but furan derivatives are often explored in drug discovery for their heterocyclic reactivity .
Comparison :
1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one
Comparison :
- The target compound’s cyclopentyl group may confer better lipid solubility .
Biological Activity
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one comprises a cyclopentyl group and a pyrrolidine moiety attached to an ethanone backbone. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in its therapeutic effects.
- Receptor Binding : It interacts with various receptors, suggesting its potential as a pharmacological agent.
The mechanism of action for 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one involves:
- Binding to Enzymes : The compound may bind to target enzymes, altering their activity and leading to biological effects.
- Modulation of Receptors : Interaction with receptors can influence signaling pathways, contributing to its pharmacological properties.
Therapeutic Applications
Ongoing research is exploring the following therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one:
Table 1: Summary of Biological Activities
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity.
Table 2: Comparative Biological Activity
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | Cyclopropyl group | Varies in substituent on the ethanone moiety. |
| 1-(3-Methylmorpholino)ethan-1-one | Morpholine ring | Lacks cyclopentyl group; different pharmacological profile. |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one. Investigations should focus on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicity Profiles : Comprehensive toxicity assessments to ensure safety for potential therapeutic use.
- Clinical Trials : Initiating clinical trials to validate therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
